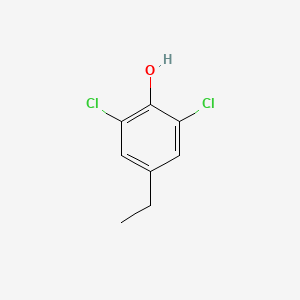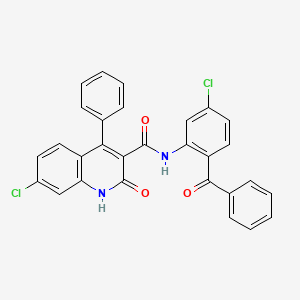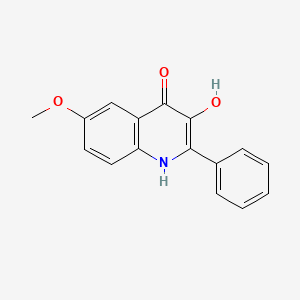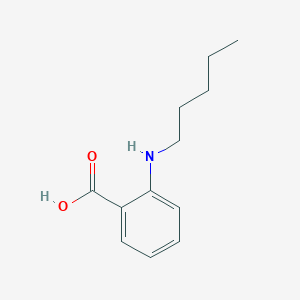![molecular formula C21H23N3O2 B15111628 2,3-dimethyl-N-[4-(morpholin-4-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B15111628.png)
2,3-dimethyl-N-[4-(morpholin-4-yl)phenyl]-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-[4-(morpholin-4-yl)phenyl]-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a morpholine ring, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, attached to a phenyl group. The indole ring system is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-[4-(morpholin-4-yl)phenyl]-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The 2,3-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Attachment of the Morpholine Ring: The morpholine ring can be attached to the phenyl group through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-N-[4-(morpholin-4-yl)phenyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Scientific Research Applications
2,3-dimethyl-N-[4-(morpholin-4-yl)phenyl]-1H-indole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Research: The compound is used in studies related to cell signaling pathways and receptor binding.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-[4-(morpholin-4-yl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-N-[4-(morpholin-4-yl)phenyl]-1H-indole-5-carboxamide: is similar to other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,3-dimethyl-N-(4-morpholin-4-ylphenyl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-14-15(2)22-20-8-3-16(13-19(14)20)21(25)23-17-4-6-18(7-5-17)24-9-11-26-12-10-24/h3-8,13,22H,9-12H2,1-2H3,(H,23,25) |
InChI Key |
OKYVQMDWCAOFCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B15111548.png)
![5-chloro-N-(2-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15111553.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B15111560.png)


![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B15111604.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15111607.png)
![6-Benzyl-7-(benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111611.png)
![7-(2-chlorophenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15111612.png)

![1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide](/img/structure/B15111635.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15111644.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine](/img/structure/B15111650.png)

